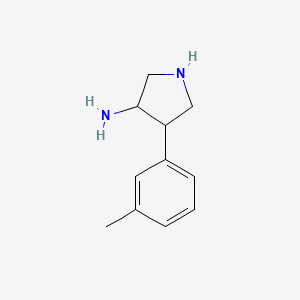

4-(3-Methylphenyl)pyrrolidin-3-amine

Description

4-(3-Methylphenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 3-methylphenyl substituent at the 4-position and an amine group at the 3-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their bioisosteric properties and ability to modulate central nervous system (CNS) targets.

Properties

CAS No. |

1782577-70-1 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-(3-methylphenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C11H16N2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12/h2-5,10-11,13H,6-7,12H2,1H3 |

InChI Key |

STQGRIWXCRZGMQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2CNCC2N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCC2N |

Origin of Product |

United States |

Preparation Methods

Related Patent Process for Piperidine Analogs

A patent (US20160122354A1) describes a multi-step process for preparing related piperidine derivatives involving:

- Reaction of a benzyl-protected piperidinyl amine with a halogenated pyrrolo[2,3-d]pyrimidine compound.

- Debenzylation and deprotection steps to yield the target amine.

- Further reaction with cyanoacetyl derivatives to obtain functionalized products.

Though this patent focuses on piperidine rather than pyrrolidine, the methodology of protecting group strategies, nucleophilic aromatic substitution, and base-mediated reactions is relevant and adaptable to pyrrolidine analog synthesis.

Preparation of 4-(3-Methylphenyl)amino Derivatives as Analogous Examples

A closely related compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, is synthesized via a nucleophilic aromatic substitution:

- React 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline (m-toluidine) in aqueous medium at elevated temperature (~90°C) for several hours.

- Adjust pH to precipitate the product, followed by purification steps involving methanol dissolution, activated carbon treatment, reflux, filtration, and recrystallization to obtain high purity product.

This example illustrates the practical use of nucleophilic aromatic substitution of an aryl chloride by a substituted aniline, which is conceptually similar to the attachment of a 3-methylphenyl group to an amine or pyrrolidine ring.

Pyrrolidinyl Ketone Precursors and Reductive Amination

The synthesis of pyrrolidine derivatives often involves ketone intermediates that are subsequently aminated:

- The literature on pyrovalerone analogs (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) shows the preparation of pyrrolidinyl ketones via Friedel-Crafts acylation or reaction of arylnitriles with organomagnesium reagents followed by acidic hydrolysis.

- These ketones are then subjected to reductive amination or ring closure to form the pyrrolidine ring with the desired substitution pattern.

Though pyrovalerone analogs differ structurally, the synthetic principles—preparation of aryl ketones followed by amination and ring formation—are applicable to this compound.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- Yield and Purity: The sulfonamide synthesis example achieved >99.8% purity with 92% yield (wet weight), indicating efficient reaction and purification protocols.

- Reaction Time: The nucleophilic substitution typically requires several hours (≥3 h) at elevated temperatures to reach completion.

- Catalyst and Base Selection: Palladium hydroxide and other Pd catalysts are effective in coupling reactions, while bases such as sodium bicarbonate or organic bases facilitate substitution and deprotection steps.

- Chiral Control: For chiral pyrrolidine or piperidine derivatives, chiral acids or resolution methods are employed to obtain enantiomerically pure products, which is crucial for biological activity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The aromatic ring can be reduced under hydrogenation conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of reduced aromatic rings.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(3-Methylphenyl)pyrrolidin-3-amine is primarily studied for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Chemokine Receptor Modulation

Research indicates that derivatives of pyrrolidine compounds can act as modulators of chemokine receptors, which are crucial in immune response and inflammation. These compounds show promise in treating conditions such as autoimmune diseases and cancer .

1.2. Antidepressant Activity

Studies suggest that compounds similar to this compound may exhibit antidepressant effects by modulating neurotransmitter systems. The structural similarity to known psychoactive substances positions it as a potential candidate for further exploration in mood disorder treatments .

Pharmacological Studies

The pharmacological profile of this compound reveals its interaction with various receptors and enzymes, contributing to its potential efficacy in different therapeutic areas.

2.1. Neuropharmacology

Research has indicated that this compound can influence dopaminergic and serotonergic systems, which are pivotal in the treatment of psychiatric disorders. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent .

2.2. Analgesic Properties

Some studies have explored the analgesic properties of pyrrolidine derivatives, suggesting that they may provide pain relief by interacting with pain pathways in the nervous system .

Materials Science

In addition to its biological applications, this compound has potential uses in materials science.

3.1. Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices may lead to novel materials with applications in coatings and composites.

3.2. Nanomaterials Development

Research into nanomaterials has shown that pyrrolidine derivatives can serve as precursors for the development of nanoparticles used in drug delivery systems and imaging agents due to their biocompatibility and functionalization capabilities .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Pyrrolidine Derivatives

- (3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine ():

- Substituents : Cyclopropyl at C4, methoxymethylphenyl at the N1 position.

- Properties : The cyclopropyl group introduces steric constraints, while the methoxymethylphenyl enhances solubility via polar interactions. The stereochemistry (3R,4S) may influence receptor selectivity .

- Key Differences : Compared to 4-(3-Methylphenyl)pyrrolidin-3-amine, this compound has bulkier substituents and additional oxygen atoms, likely reducing lipophilicity but improving metabolic stability.

(b) Pyrazole Derivatives

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():

- Substituents : Pyridin-3-yl at C1, cyclopropylamine at C3.

- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), highlighting challenges in synthesizing N-substituted pyrazoles .

- Key Differences : The pyrazole core replaces pyrrolidine, altering electron distribution and hydrogen-bonding capacity. The pyridinyl group may enhance π-π stacking with aromatic residues in target proteins.

(c) Pyridazine and Pyrimidine Derivatives

- 6-(4-Methoxyphenyl)pyridazin-3-amine (): Substituents: 4-Methoxyphenyl at C6, amine at C3. The methoxy group enhances solubility but may reduce CNS penetration compared to the methyl group in this compound .

- 4-(Pyridin-3-yl)pyrimidin-2-amine (): Substituents: Pyridin-3-yl at C4, amine at C2. Applications: Pyrimidine-amine hybrids are explored as kinase inhibitors.

Physicochemical and Pharmacokinetic Properties

*Estimated LogP values based on substituent contributions. †Data inferred from structural analogs.

Q & A

Q. What are the established synthetic routes for 4-(3-Methylphenyl)pyrrolidin-3-amine, and what are the critical optimization parameters?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions between pyrrolidine derivatives and aryl halides. For example, copper-catalyzed cross-coupling (e.g., using cesium carbonate and CuBr) under mild conditions (35°C, 48 hours) has been employed for analogous pyrrolidine-amine derivatives . Key parameters include solvent choice (DMSO or DMF), stoichiometry of amines, and catalyst loading. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures product integrity. Yield optimization often requires iterative adjustments to reaction time and temperature .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine NH/amine groups (δ 1.5–2.5 ppm) are diagnostic. For example, in related pyrrolidine derivatives, the chiral centers at C3 and C4 produce distinct splitting patterns .

- HRMS : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 215) .

- X-ray crystallography (if available): Resolves stereochemistry and bond angles, critical for understanding conformational flexibility .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screening includes:

- Enzyme inhibition assays : Test against targets like COX-2 or kinases using fluorometric/colorimetric substrates (e.g., ATPase activity measurement) .

- Cellular viability assays (MTT or resazurin): Assess cytotoxicity in mammalian cell lines (e.g., HEK293 or HeLa) .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .

Advanced Research Questions

Q. How can computational modeling predict the target selectivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., COX-2 or GPCRs). Focus on hydrogen bonding (amine groups) and π-π stacking (aromatic rings) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

- QSAR : Correlate substituent effects (e.g., methyl vs. fluorophenyl groups) with bioactivity data from analogs .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer :

- Systematic SAR studies : Synthesize derivatives with incremental modifications (e.g., halogenation at the phenyl ring or alkylation of the pyrrolidine nitrogen) to isolate contributing factors .

- Meta-analysis : Compare data across studies using standardized assays (e.g., IC50 normalization) and control for variables like solvent (DMSO concentration ≤0.1%) .

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR alongside enzymatic assays) .

Q. How does stereochemistry influence the pharmacokinetic profile of this compound?

- Methodological Answer :

- Chiral separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers .

- In vitro ADME : Assess metabolic stability (human liver microsomes), permeability (Caco-2 monolayers), and plasma protein binding (equilibrium dialysis) for each enantiomer .

- Pharmacophore mapping : Identify stereospecific interactions (e.g., hydrogen-bond donors) using software like MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.